1-Cyano-7-ethoxy-5,8-dihydroisoquinoline-5,8-dione
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Overview
Description
1-Cyano-7-ethoxy-5,8-dihydroisoquinoline-5,8-dione is a chemical compound belonging to the isoquinoline family. Isoquinolines are nitrogen-containing heterocyclic compounds that have significant importance in organic and medicinal chemistry due to their diverse biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyano-7-ethoxy-5,8-dihydroisoquinoline-5,8-dione typically involves the dehydrogenation reactions of 7,8-dihydroisoquinolines in the presence of iodic acid . The electronic effects of the substituents at positions 1 and 8 play a crucial role in determining the final product. For instance, a hydrogen atom and a cyano group lead to 1,8-substituted isoquinolines, while the presence of a methoxy group can result in the formation of both 1,7- and 1,8-substituted isoquinolines .
Industrial Production Methods: Industrial production methods for isoquinoline derivatives often involve phase-transfer catalysis conditions, such as the use of 18-crown-6/KOH for alkylation reactions . These methods are designed to optimize yield and purity while minimizing environmental impact.
Chemical Reactions Analysis
Types of Reactions: 1-Cyano-7-ethoxy-5,8-dihydroisoquinoline-5,8-dione undergoes various chemical reactions, including:
Oxidation: Dehydrogenation reactions in the presence of iodic acid.
Substitution: Base-induced rearrangement reactions providing isochromenes and new isoquinolines.
Common Reagents and Conditions:
Oxidation: Iodic acid is commonly used for dehydrogenation reactions.
Substitution: Aqueous hypochlorous acid or aqueous 1,3-dibromo-5,5-dimethylhydantoin for halohydrin formation.
Major Products:
Oxidation: 1,8-substituted isoquinolines.
Substitution: 1-acyliminoisochromenes and related isocoumarins.
Scientific Research Applications
1-Cyano-7-ethoxy-5,8-dihydroisoquinoline-5,8-dione has several scientific research applications, including:
Chemistry: Used in the synthesis of novel isoquinoline derivatives with unique electronic and fluorescence properties.
Medicine: Research into its potential as a therapeutic agent against Gram-negative bacterial infections.
Industry: Utilized in the production of fluorescent materials with mechanofluorochromic activities.
Mechanism of Action
The mechanism of action of 1-Cyano-7-ethoxy-5,8-dihydroisoquinoline-5,8-dione involves its interaction with molecular targets and pathways. For instance, its derivatives have shown promising activity against Gram-negative bacteria by inhibiting bacterial growth and exhibiting low toxicity in hemolysis assays . The exact molecular targets and pathways are still under investigation, but the compound’s structure suggests potential interactions with bacterial cell membranes and enzymes.
Comparison with Similar Compounds
3,6-Diamino-7,8-dihydroisoquinoline-4-carbonitrile derivatives: These compounds exhibit full-color-tunable solid-state emissions and mechanofluorochromic activities.
Halohydrins of isoquinoline reissert compounds: These compounds undergo base-induced rearrangement reactions to form isochromenes and new isoquinolines.
Uniqueness: 1-Cyano-7-ethoxy-5,8-dihydroisoquinoline-5,8-dione is unique due to its specific substitution pattern and the resulting electronic effects, which influence its chemical reactivity and fluorescence properties
Properties
CAS No. |
113361-37-8 |
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Molecular Formula |
C12H8N2O3 |
Molecular Weight |
228.20 g/mol |
IUPAC Name |
7-ethoxy-5,8-dioxoisoquinoline-1-carbonitrile |
InChI |
InChI=1S/C12H8N2O3/c1-2-17-10-5-9(15)7-3-4-14-8(6-13)11(7)12(10)16/h3-5H,2H2,1H3 |
InChI Key |
HNPGBLBMNJERDC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=O)C2=C(C1=O)C(=NC=C2)C#N |
Origin of Product |
United States |
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